6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl propionic acid: This intermediate can be synthesized by reacting 6-chloro-7-hydroxy-4-methylcoumarin with propionic acid under acidic conditions.
Formation of the amide bond: The propionic acid derivative is then reacted with hexanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid can undergo various types of chemical reactions, including:
Substitution: The chlorine atom on the coumarin ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar structural features but lacking the hexanoic acid moiety.
7-hydroxy-4-methylcoumarin: Another coumarin derivative without the chlorine atom and hexanoic acid moiety.
4-methylcoumarin: A basic coumarin structure with a methyl group at the 4-position.
Uniqueness
6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid is unique due to the presence of both the coumarin core and the hexanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22ClNO6 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
6-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C19H22ClNO6/c1-11-12(6-7-17(23)21-8-4-2-3-5-18(24)25)19(26)27-16-10-15(22)14(20)9-13(11)16/h9-10,22H,2-8H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
WLLYVHHKZLABHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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